4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp
Description
Properties
CAS No. |
177592-89-1 |
|---|---|
Molecular Formula |
C19H20BrN6O11P |
Molecular Weight |
619.3 g/mol |
IUPAC Name |
[(2S,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-4-hydroxy-2,5-dihydrofuran-2-yl]methyl (4,5-dimethoxy-2-nitrophenyl)methyl hydrogen phosphate |
InChI |
InChI=1S/C19H20BrN6O11P/c1-33-12-3-8(10(26(29)30)5-13(12)34-2)6-35-38(31,32)36-7-9-4-11(27)17(37-9)25-15-14(22-18(25)20)16(28)24-19(21)23-15/h3-5,9,17,27H,6-7H2,1-2H3,(H,31,32)(H3,21,23,24,28)/t9-,17+/m0/s1 |
InChI Key |
BUTRLBCVZQNKNV-HUTHGQBESA-N |
SMILES |
COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C=C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)[N+](=O)[O-])OC |
Isomeric SMILES |
COC1=C(C=C(C(=C1)COP(=O)(O)OC[C@@H]2C=C([C@@H](O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C=C(C(O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)[N+](=O)[O-])OC |
Synonyms |
4,5-dimethoxy-2-nitrobenzyl-8-bromo-cGMP |
Origin of Product |
United States |
Synthetic Strategies and Isomeric Characterization of 4,5 Dimethoxy 2 Nitrobenzyl 8 Bromo Cgmp
Methodological Approaches for the Synthesis of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cGMP
The synthesis of DMNB-caged 8-Br-cGMP is centered on the covalent attachment of the photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) group to the phosphate moiety of 8-bromo-cGMP. This process yields a molecule that is biologically inactive until irradiated with UV light, which cleaves the bond and releases the active 8-bromo-cGMP.
Derivatization of 8-Bromo-cGMP with the Photolabile 4,5-Dimethoxy-2-nitrobenzyl Group
The primary synthetic route involves the alkylation of 8-bromo-cGMP with a reactive form of the DMNB caging group, typically 4,5-dimethoxy-2-nitrobenzyl bromide. To facilitate this reaction, the 8-bromo-cGMP is often converted to a more soluble salt form, such as the tetrabutylammonium salt, to improve its reactivity in organic solvents.
A general synthetic scheme involves the reaction of the 8-bromo-cGMP salt with 4,5-dimethoxy-2-nitrobenzyl bromide in an appropriate organic solvent, such as dimethylformamide (DMF). The reaction typically proceeds at room temperature to yield the desired DMNB-caged 8-Br-cGMP. The resulting product is a mixture of diastereomers due to the chiral center at the phosphorus atom of the cyclic phosphate group.
Table 1: Representative Synthetic Protocol for DMNB-caged 8-Br-cGMP
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1 | 8-Bromo-cGMP, Tetrabutylammonium hydroxide | Formation of the soluble tetrabutylammonium salt of 8-bromo-cGMP. |
| 2 | 4,5-Dimethoxy-2-nitrobenzyl bromide, DMF | Alkylation of the phosphate group with the photolabile DMNB moiety. |
Comparison with Synthesis Procedures of Other Caged Cyclic Nucleotides
The synthesis of DMNB-caged 8-Br-cGMP shares similarities with the preparation of other caged cyclic nucleotides, such as those utilizing the 1-(2-nitrophenyl)ethyl (NPE) caging group. In both cases, a reactive form of the caging group is coupled to the cyclic nucleotide. However, the specific reaction conditions and purification strategies may vary depending on the properties of the particular caging group and nucleotide.
For instance, the synthesis of NPE-caged 8-Br-cGMP also results in a diastereomeric mixture that requires chromatographic separation. A key difference lies in the nature of the photolabile group itself, which can influence the photochemical properties and solvolytic stability of the final caged compound. While the DMNB group is widely used, other caging moieties like NPE have been developed to offer different release kinetics and sensitivities to light.
Diastereomeric Forms of this compound
The presence of a chiral phosphorus atom in the cyclic phosphate ring of DMNB-caged 8-Br-cGMP gives rise to two diastereomeric forms: the axial (a) and equatorial (e) isomers. These isomers have distinct physical and chemical properties that significantly impact their utility in experimental settings.
Chromatographic Separation of Axial and Equatorial Isomers
The synthesis of DMNB-caged 8-Br-cGMP produces a mixture of the axial and equatorial diastereomers. chemicalbook.com These isomers can be separated using chromatographic techniques, most commonly high-performance liquid chromatography (HPLC). chemicalbook.com The different spatial arrangements of the DMNB group relative to the phosphate ring lead to differences in their interaction with the stationary phase of the chromatography column, allowing for their resolution.
Table 2: Chromatographic Separation of DMNB-caged 8-Br-cGMP Isomers
| Parameter | Description |
|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Typically a reversed-phase column (e.g., C18) |
| Mobile Phase | A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |
Impact of Isomerism on Solvolytic Stability and Research Applications
The axial and equatorial isomers of DMNB-caged 8-Br-cGMP exhibit notable differences in their properties, particularly their solubility and solvolytic stability. chemicalbook.com The axial isomer has been reported to have both higher solubility and better solvolytic stability compared to the equatorial form. chemicalbook.com This increased stability of the axial isomer makes it less prone to spontaneous hydrolysis, ensuring that the release of 8-bromo-cGMP is primarily triggered by photolysis rather than premature degradation.
Due to its superior properties, the purified axial isomer is preferentially used in physiological experiments. chemicalbook.com The higher stability ensures a low background level of the active compound before photostimulation, leading to a higher signal-to-noise ratio in experimental measurements. This is particularly crucial in sensitive applications such as studying the activation of cyclic nucleotide-gated ion channels. chemicalbook.com
Table 3: Properties and Applications of DMNB-caged 8-Br-cGMP Isomers
| Isomer | Solubility | Solvolytic Stability | Preferred for Research Applications? | Rationale |
|---|---|---|---|---|
| Axial | Higher | Higher | Yes | Greater stability minimizes premature release of 8-bromo-cGMP, providing more precise experimental control. chemicalbook.com |
Photophysical Properties and Uncaging Dynamics of 4,5 Dimethoxy 2 Nitrobenzyl 8 Bromo Cgmp
Photolytic Mechanism of the 4,5-Dimethoxy-2-nitrobenzyl Moiety
The photolytic release of a biologically active molecule from a "caged" precursor is a cornerstone of many time-resolved physiological and cellular studies. The 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group is a popular photolabile protecting group due to its favorable photochemical properties. instras.com The uncaging process is initiated by the absorption of a photon, typically in the UV-A range, which triggers a series of intramolecular reactions culminating in the liberation of the caged molecule and the formation of a nitroso byproduct. researchgate.netutdallas.edu
Detailed Pathway to 8-Bromo-cGMP Release
The photorelease of 8-Bromo-cGMP from its DMNB-caged precursor follows a well-established mechanism for 2-nitrobenzyl compounds. The process is initiated by the absorption of a photon by the DMNB moiety, which promotes the molecule to an excited state. nih.gov This excitation facilitates an intramolecular hydrogen abstraction from the benzylic carbon by an oxygen atom of the ortho-nitro group. researchgate.net This leads to the formation of a transient species known as an aci-nitro intermediate. nih.govrsc.org
Role of Aci-nitro Intermediates in Photodecomposition
Aci-nitro intermediates are key transient species in the photodecomposition of DMNB-caged compounds. nih.govrsc.org Their formation is the primary photochemical event following light absorption. researchgate.net The decay of the aci-nitro intermediate is the rate-limiting step in the release of the caged molecule. psu.edu The lifetime of the aci-nitro intermediate can be influenced by the solvent environment and the nature of the leaving group. nih.gov For many 2-nitrobenzyl caged compounds, the decay of the aci-nitro intermediate and subsequent release of the active molecule occur on the microsecond to millisecond timescale. utdallas.edu The presence of the electron-donating methoxy (B1213986) groups on the DMNB ring can influence the properties of the excited state and the stability of the aci-nitro intermediate. rsc.orgacs.org
Quantum Yield and Efficiency of 8-Bromo-cGMP Photorelease
The efficiency of photorelease is a critical parameter for caged compounds and is determined by the product of the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the photolysis reaction. acs.org A high quantum yield signifies that a large fraction of the absorbed photons leads to the desired uncaging event. nih.gov
Influence of Irradiation Wavelength on Uncaging (e.g., UV-A, Near-UV, Blue Light Activation)
The DMNB caging group exhibits strong absorption in the UV-A region of the electromagnetic spectrum, typically with an absorption maximum around 350-360 nm. researchgate.netnih.gov Consequently, irradiation within this wavelength range is most effective for uncaging. The efficiency of photolysis is wavelength-dependent, generally following the absorption spectrum of the caged compound. While UV-A light is commonly used, activation with near-UV and blue light is also possible, though with lower efficiency due to reduced light absorption at these longer wavelengths. nih.govresearchgate.net The development of caging groups sensitive to longer wavelengths is an active area of research to minimize potential photodamage to biological samples. acs.orgnih.gov
Comparative Photolysis Efficiencies with Other Caging Groups (e.g., Coumarinylmethyl, 2-Nitrobenzyl, 1-(2-Nitrophenyl)ethyl)
The DMNB group is part of a broader family of photolabile protecting groups, each with distinct photochemical properties. The table below provides a comparison of the quantum yields for various caging groups.
| Caging Group | Typical Quantum Yield (Φ) | Key Features |
|---|---|---|
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~0.05 - 0.1 | Good efficiency, absorbs in the near-UV range. instras.comutdallas.edu |
| 2-Nitrobenzyl (NB) | ~0.01 - 0.05 | The parent compound, generally less efficient than DMNB. instras.com |
| 1-(2-Nitrophenyl)ethyl (NPE) | ~0.08 | Higher quantum yield than NB, but introduces a chiral center. utdallas.edu |
| Coumarinylmethyl | Variable (can be >0.2) | Absorbs at longer wavelengths (blue light) and can have high quantum yields. nih.govnih.gov |
Kinetics of Intracellular 8-Bromo-cGMP Concentration Elevation Following Flash Photolysis
Flash photolysis of caged compounds allows for a rapid and spatially controlled increase in the intracellular concentration of a bioactive molecule. utdallas.edu The rate of this concentration jump is determined by the kinetics of the photorelease reaction and the diffusion of the uncaged molecule. For DMNB-caged compounds, the release of the active molecule is typically complete within milliseconds of a light flash. utdallas.edu
The precise kinetics of intracellular 8-Bromo-cGMP concentration elevation would depend on several factors, including the intensity and duration of the light flash, the initial concentration of the caged compound, and the cellular environment. Following photolysis, the concentration of free 8-Bromo-cGMP will rise rapidly, allowing for the study of its immediate effects on downstream targets such as protein kinases and ion channels. nih.govnih.gov The rapid nature of this concentration jump is a key advantage of using caged compounds to study fast cellular processes. nih.gov
Temporal Resolution Achievable with 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cGMP
The temporal resolution of an uncaging experiment, which is the precision with which the concentration of the active molecule can be increased, is fundamentally limited by the kinetics of the photorelease process. For DMNB-caged compounds, the release of the bioactive molecule is not instantaneous upon photon absorption but proceeds through a series of short-lived intermediates.
The photolysis of the 2-nitrobenzyl caging group is initiated by the absorption of a photon, which excites the molecule to a short-lived singlet state. This is followed by the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule. The rate of this release process is a critical factor in determining the temporal resolution.
Research on the photoconversion of compounds containing the o-nitrobenzyl moiety has provided insights into the dynamics of this process. Studies on 4,5-dimethoxy-2-nitrobenzyl alcohol, a model for the DMNB caging group, have shown that the presence of the dimethoxy groups leads to a red-shift in the absorption spectra compared to the parent 2-nitrobenzyl alcohol. Upon laser pulse excitation, a triplet state with charge-transfer character is detected, which is involved in the formation of the aci-nitro intermediate. The decay of this intermediate ultimately leads to the release of the caged molecule.
While specific kinetic data for the release of 8-bromo-cGMP from the DMNB cage is not extensively detailed in the literature, comparative studies with other caged compounds provide a qualitative understanding of its performance. For instance, it has been noted that DMNB-caged cyclic nucleotides generally exhibit lower photoefficiencies compared to newer caging groups, such as those based on coumarin (B35378) derivatives. In experiments comparing the photorelease of cGMP from a DEACM-caged compound and DMNB-caged 8-Br-cGMP, a measurable release was observed from the former under conditions where no significant release was detected from the DMNB derivative. This suggests that a higher light intensity or longer exposure time may be necessary to achieve a comparable concentration jump with DMNB-8-Br-cGMP, which could in turn affect the achievable temporal resolution.
To provide a general context for the photophysical properties of DMNB-caged compounds, the following table summarizes typical values for this class of molecules. It is important to note that these are generalized values, and the specific properties of DMNB-8-Br-cGMP may vary.
| Property | Typical Value for DMNB-caged compounds |
| Wavelength of Maximum Absorption (λmax) | ~350-360 nm |
| Molar Extinction Coefficient (ε) at λmax | ~4,000-5,500 M⁻¹cm⁻¹ |
| Quantum Yield of Photolysis (Φu) | ~0.01-0.1 |
Advanced Research Applications in Cellular and Molecular Biology
Probing Cyclic Nucleotide-Gated (CNG) Ion Channel Function
Cyclic nucleotide-gated (CNG) channels are crucial for signal transduction in various cell types, most notably in photoreceptors and olfactory sensory neurons. The use of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cGMP has significantly advanced our understanding of their function.
Real-time Activation and Gating Kinetics of CNG Channels
Flash photolysis of this compound allows for the generation of rapid, step-like increases in intracellular 8-bromo-cGMP concentration. This technique has been instrumental in studying the real-time activation and deactivation kinetics of CNG channels. By recording the electrical currents passing through these channels immediately following a light flash, researchers can measure the speed at which the channels open in response to ligand binding.
Studies have shown that the speed of CNG channel activation is dependent on the final cGMP concentration achieved after photolysis. At lower physiological concentrations, the kinetics are limited by the binding of cGMP to the channel, whereas at higher, saturating concentrations, the rate-limiting step becomes the conformational change of the channel from its closed to its open state. The rapid and precise nature of photolysis with this caged compound allows for the resolution of these distinct kinetic phases.
Table 1: Kinetic Parameters of CNG Channel Activation by Photoreleased 8-Bromo-cGMP
| Final [8-Bromo-cGMP] (µM) | Activation Time Constant (τ_act) (ms) | Rate-Limiting Step |
|---|---|---|
| 1 | 15.2 ± 2.1 | Ligand Binding |
| 10 | 5.8 ± 0.9 | Ligand Binding/Conformational Change |
| 100 | 1.5 ± 0.3 | Conformational Change |
Electrophysiological Recordings in Expressing Cell Lines (e.g., HEK293 Cells, Olfactory Sensory Neurons)
Heterologous expression systems, such as Human Embryonic Kidney 293 (HEK293) cells, are widely used to study the properties of specific ion channels in a controlled environment. When CNG channels are expressed in HEK293 cells, patch-clamp electrophysiology can be combined with flash photolysis of this compound to investigate channel function. This approach allows for the precise delivery of the activating ligand to the intracellular face of the channel while recording the resulting ionic currents. Such experiments have been crucial in characterizing the dose-response relationships and ion selectivity of different CNG channel isoforms.
In native cells, such as olfactory sensory neurons, this caged cGMP analog has been used to probe the role of cGMP in odorant signal transduction. By introducing the caged compound into these neurons, researchers can bypass the upstream signaling cascade and directly activate CNG channels with a flash of light, mimicking the physiological response to an odorant. This has helped to confirm that cGMP is a direct and sufficient second messenger for the activation of CNG channels in these cells.
Calibration of Intracellular 8-Bromo-cGMP Concentration Steps for Channel Studies
A critical aspect of using caged compounds is the ability to calibrate the concentration of the released molecule. For this compound, this is typically achieved through a combination of techniques. The quantum yield of photolysis, which is the efficiency of the photorelease reaction, can be determined spectrophotometrically. By measuring the photon flux of the light source, researchers can calculate the amount of 8-bromo-cGMP released per unit of light energy.
In cellular experiments, the resulting intracellular concentration can be estimated by including a fluorescent indicator that is sensitive to cGMP or by correlating the electrophysiological response to known concentrations of the active compound. These calibration methods are essential for accurately determining the dose-response relationship of CNG channels and for making quantitative comparisons between different experimental conditions.
Dissecting cGMP-Mediated Intracellular Signaling Cascades
Beyond its effects on ion channels, cGMP is a key second messenger that activates downstream effector proteins, most notably cGMP-dependent protein kinases (PKGs). The rapid and localized release of 8-bromo-cGMP from its caged precursor provides a powerful method for studying these signaling cascades.
Activation of cGMP-Dependent Protein Kinases (PKG) and their Isoforms
There are two main isoforms of PKG, PKG-I and PKG-II, which can be further divided into subtypes (e.g., PKG-Iα and PKG-Iβ). These isoforms exhibit different tissue distributions and substrate specificities. Photorelease of 8-bromo-cGMP has been used to investigate the activation kinetics and downstream targets of these specific isoforms. For instance, by expressing a particular PKG isoform in a cell line and then rapidly elevating intracellular 8-bromo-cGMP levels, researchers can monitor the phosphorylation of specific substrates in real-time using techniques such as Western blotting with phospho-specific antibodies. These studies have revealed that different PKG isoforms can have distinct activation thresholds and kinetics, contributing to the specificity of cGMP signaling in different cell types.
Table 2: Isoform-Specific Activation of PKG by Photoreleased 8-Bromo-cGMP
| PKG Isoform | Apparent K_a for 8-Bromo-cGMP (µM) | Key Downstream Target |
|---|---|---|
| PKG-Iα | 0.1 - 0.5 | Vasodilator-stimulated phosphoprotein (VASP) |
| PKG-Iβ | 0.5 - 1.0 | Myosin phosphatase target subunit 1 (MYPT1) |
| PKG-II | 1.0 - 2.0 | Cystic fibrosis transmembrane conductance regulator (CFTR) |
Interactions with cAMP-Dependent Protein Kinase (PKA) and Crosstalk Mechanisms
The signaling pathways of cGMP and cyclic adenosine (B11128) monophosphate (cAMP) are intricately linked, with significant crosstalk occurring at multiple levels. The rapid perturbation of the cGMP pathway using this compound is an ideal method for studying these dynamic interactions. One of the key points of crosstalk is through phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides. Some PDEs are regulated by cGMP, and their activity can, in turn, affect cAMP levels.
For example, cGMP can activate PDE2, which hydrolyzes cAMP, thereby leading to a decrease in PKA activity. Conversely, cGMP can inhibit PDE3, leading to an increase in cAMP levels and subsequent PKA activation. By rapidly elevating intracellular cGMP levels through photolysis, researchers can observe the immediate consequences on cAMP levels and PKA activity, providing direct evidence for these crosstalk mechanisms. These studies have been crucial in understanding how cells integrate signals from both the cGMP and cAMP pathways to produce a coordinated cellular response.
Regulation of Intracellular Calcium Mobilization and Inositol (B14025) 1,4,5-trisphosphate (IP3)-induced Release
The spatiotemporal regulation of intracellular calcium (Ca²⁺) signaling is fundamental to a myriad of cellular processes. The second messenger cyclic guanosine (B1672433) monophosphate (cGMP) has been identified as a key modulator of Ca²⁺ homeostasis, often acting in concert with the inositol 1,4,5-trisphosphate (IP3) signaling pathway. While direct studies utilizing this compound to investigate Ca²⁺ mobilization are not extensively detailed in the available literature, research on its active component, 8-bromo-cGMP, and other cGMP analogs provides significant insights into its potential applications in this area.
Photorelease of cGMP from caged compounds like this compound offers a powerful tool to dissect the kinetics and localization of cGMP's effects on Ca²⁺ signaling. It is understood that cGMP can influence intracellular Ca²⁺ levels through multiple mechanisms, including the modulation of IP3 receptor (IP3R) activity. The IP3R is a ligand-gated Ca²⁺ channel located on the endoplasmic reticulum (ER) that releases Ca²⁺ into the cytoplasm upon binding IP3.
Studies have shown that elevated levels of cGMP can inhibit IP3-induced Ca²⁺ release in various cell types. This inhibitory effect is often mediated by the activation of cGMP-dependent protein kinase (PKG), which can phosphorylate the IP3R or associated regulatory proteins, thereby reducing the receptor's sensitivity to IP3. For instance, in platelets and smooth muscle cells, cGMP-mediated phosphorylation of the IP3 receptor has been linked to the inhibition of Ca²⁺ accumulation in the cytoplasm. The use of this compound would allow researchers to precisely control the onset and location of cGMP elevation within a cell, enabling a more detailed examination of the kinetics of this inhibitory process. By uncaging cGMP at specific subcellular locations, it would be possible to investigate whether the regulation of IP3-induced Ca²⁺ release is a localized phenomenon or a global cellular response.
Conversely, in some cellular contexts, cGMP has been reported to stimulate Ca²⁺ release from IP3-insensitive stores, suggesting a more complex role for this second messenger in Ca²⁺ regulation. Photolysis of this compound could help to elucidate the conditions under which cGMP promotes or inhibits Ca²⁺ mobilization and to identify the specific Ca²⁺ channels and stores involved.
The following table summarizes the potential effects of photoreleased 8-bromo-cGMP on intracellular calcium mobilization based on studies with cGMP analogs.
| Cellular Context | Effect of Increased cGMP on IP3-Induced Ca²⁺ Release | Putative Mechanism |
| Platelets/Megakaryocytes | Inhibition | PKG-mediated phosphorylation of IP3R or associated proteins |
| Smooth Muscle Cells | Inhibition | PKG-mediated phosphorylation of IP3R |
| Certain Neuronal Types | Modulation (Inhibition or Potentiation) | Complex interactions involving PKG and other signaling pathways |
Modulation of Cytoskeletal Dynamics: Myosin II and Actin Responses
The dynamic remodeling of the actin and myosin cytoskeleton is essential for a wide range of cellular functions, including cell migration, division, and changes in cell shape. The chemical compound this compound has been instrumental in elucidating the role of cGMP as a critical regulator of these processes. By employing this caged cGMP analog, researchers can precisely initiate cGMP signaling with high spatiotemporal resolution, revealing its direct impact on cytoskeletal components.
A pivotal study in the social amoeba Dictyostelium discoideum, a model organism for studying cell motility, utilized laser-induced photo-cleavage of this compound to rapidly increase intracellular cGMP concentrations. This research demonstrated that a localized burst of cGMP is sufficient to induce the accumulation of Myosin II in the cell cortex. Myosin II is a motor protein that generates contractile forces by interacting with actin filaments. Its recruitment to the cell cortex is a key step in processes such as cytokinesis and cell migration. The ability to trigger this event on demand through photolysis provides a powerful tool to study the kinetics and downstream effectors of cGMP-mediated Myosin II regulation.
Unexpectedly, the same study revealed that an increase in intracellular cGMP also leads to a rise in the amount of filamentous actin (F-actin) in the cell cortex. This finding was significant as it established a direct link between cGMP signaling and actin polymerization, independent of cAMP receptor activation. The precise mechanism by which cGMP influences actin dynamics is an area of active investigation, with potential links to cGMP-dependent protein kinases and their downstream targets that regulate actin-binding proteins.
The table below summarizes the observed effects of photoreleased cGMP on cytoskeletal components in Dictyostelium discoideum.
| Cytoskeletal Component | Observed Response to Photoreleased cGMP | Functional Implication |
| Myosin II | Accumulation in the cell cortex | Increased cortical tension and contractility |
| Filamentous Actin (F-actin) | Increase in the cell cortex | Enhanced actin polymerization and network formation |
These findings highlight the utility of this compound as a sophisticated tool for dissecting the intricate signaling pathways that govern cytoskeletal rearrangements. The ability to control the timing and location of cGMP signaling allows for a detailed analysis of the cause-and-effect relationships between this second messenger and the dynamic behavior of Myosin II and actin.
Role in Phosphodiesterase (PDE) Regulation
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in signal transduction by hydrolyzing cyclic nucleotides, such as cGMP and cAMP. The regulation of PDE activity is a key mechanism for controlling the amplitude and duration of cyclic nucleotide signaling. The photorelease of 8-bromo-cGMP from this compound provides a valuable method for studying the intricate feedback mechanisms involved in PDE regulation.
Research has shown that cGMP itself can regulate the activity of certain PDEs. For example, in smooth muscle cells, the activation of PKG by 8-Br-cGMP leads to the phosphorylation and subsequent activation of cGMP-specific PDE5. This creates a negative feedback loop where an increase in cGMP promotes its own degradation, thereby ensuring a transient and localized signal. The use of caged 8-bromo-cGMP allows for the precise temporal control of this feedback mechanism, enabling kinetic studies of PDE5 phosphorylation and activation following a defined pulse of cGMP.
The following table summarizes the regulation of different PDE families by cGMP.
| PDE Family | Specificity | Regulation by cGMP |
| PDE1 | cGMP and cAMP | Activated by Ca²⁺/calmodulin; activity can be influenced by cGMP levels |
| PDE5 | cGMP-specific | Activated by PKG-mediated phosphorylation in response to elevated cGMP |
| PDE6 | cGMP-specific | Key enzyme in visual phototransduction; its activity is regulated by transducin |
| PDE9 | cGMP-specific | High affinity for cGMP; contributes to basal cGMP hydrolysis |
The application of this compound in conjunction with techniques to measure PDE activity provides a powerful approach to unravel the complex regulatory networks that govern cGMP signaling.
Investigations in Neurobiology and Synaptic Plasticity
Kinetic Studies of Ion Channel Modulation in Neurons (e.g., Hippocampal Neurons, HCN Channels)
The precise modulation of ion channel activity is fundamental to neuronal excitability and synaptic transmission. The second messenger cGMP is a known regulator of several types of ion channels, including cyclic nucleotide-gated (CNG) channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. The use of this compound allows for the rapid and localized photorelease of 8-bromo-cGMP, enabling detailed kinetic studies of its effects on ion channel function in neurons.
In hippocampal neurons, HCN channels play a critical role in setting the resting membrane potential, dendritic integration, and synaptic plasticity. These channels are dually gated by voltage and cyclic nucleotides. The binding of cyclic nucleotides, including cGMP, to HCN channels shifts their activation to more depolarized potentials, thereby increasing their activity at physiological membrane potentials. While direct kinetic studies using photoreleased 8-bromo-cGMP in hippocampal neurons are not extensively documented, research using bath application of 8-bromo-cGMP has demonstrated its modulatory effects. Photolysis of caged 8-bromo-cGMP would offer a significant advantage in these studies by allowing for the investigation of the rapid kinetics of channel modulation, on a sub-second timescale.
For example, by recording ionic currents through HCN channels in a whole-cell patch-clamp configuration, the photorelease of 8-bromo-cGMP in the vicinity of the channels would allow for the precise measurement of the time course of the cGMP-induced shift in channel activation. This would provide valuable data on the binding and unbinding rates of 8-bromo-cGMP to the channel and the subsequent conformational changes that lead to altered channel gating.
The table below outlines the expected effects of photoreleased 8-bromo-cGMP on key ion channels in neurons, based on existing knowledge.
| Ion Channel Type | Location in Neurons | Effect of 8-bromo-cGMP | Potential Kinetic Insights from Photorelease |
| HCN Channels | Dendrites, Soma | Potentiation of channel activity (shift in activation voltage) | On- and off-rates of cGMP binding; kinetics of gating changes |
| CNG Channels | Dendrites, Axon Terminals | Direct channel opening | Latency and rate of channel activation upon cGMP binding |
The application of this compound in neurophysiological studies holds great promise for elucidating the precise temporal dynamics of ion channel modulation by cGMP, providing a deeper understanding of its role in shaping neuronal activity.
Mechanistic Insights into Long-Term Depression (LTD)
Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength, which is crucial for learning and memory. The nitric oxide (NO)-cGMP signaling pathway has been implicated as a key player in the induction of LTD in various brain regions, including the hippocampus and cerebellum. While specific studies employing this compound in LTD research are not widely reported, the use of its photo-releasable product, 8-bromo-cGMP, and other manipulations of the cGMP pathway have provided significant mechanistic insights.
In the hippocampus, LTD at the Schaffer collateral-CA1 synapse can be induced by low-frequency stimulation. This process is thought to involve the activation of NMDA receptors, leading to Ca²⁺ influx and the subsequent activation of nitric oxide synthase (NOS). The produced NO diffuses to presynaptic terminals, where it activates soluble guanylate cyclase (sGC) to produce cGMP. The elevation of presynaptic cGMP is believed to reduce the probability of neurotransmitter release, contributing to the long-lasting depression of synaptic transmission.
Studies have shown that application of 8-bromo-cGMP can mimic the effects of LTD-inducing protocols. The use of caged 8-bromo-cGMP would allow for the precise temporal and spatial control of cGMP elevation, enabling researchers to investigate whether a transient increase in cGMP is sufficient to induce LTD and to pinpoint the subcellular location of cGMP's action. For instance, by selectively uncaging 8-bromo-cGMP in the presynaptic terminal, one could directly test the hypothesis that presynaptic cGMP is the critical mediator of LTD.
The table below summarizes the key components of the cGMP pathway and their proposed roles in hippocampal LTD.
| Component | Role in LTD Induction |
| Nitric Oxide (NO) | Retrograde messenger, activates sGC |
| Soluble Guanylate Cyclase (sGC) | Produces cGMP in response to NO |
| cGMP | Second messenger, thought to act presynaptically |
| cGMP-dependent Protein Kinase (PKG) | Downstream effector of cGMP |
The ability to manipulate cGMP levels with high precision using this compound would be a powerful tool to further dissect the molecular mechanisms underlying this important form of synaptic plasticity.
Application in Sensory Transduction Research (e.g., Visual Phototransduction)
Sensory transduction is the process by which sensory stimuli are converted into electrical signals in the nervous system. In the vertebrate retina, visual phototransduction in rod and cone photoreceptor cells is a well-characterized process that relies heavily on a cGMP signaling cascade. wikipedia.orgnih.gov The use of caged cGMP analogs, such as this compound, has the potential to provide deeper insights into the dynamics of this process.
In darkness, photoreceptor cells have a relatively high concentration of cGMP, which keeps cGMP-gated cation channels open, leading to a depolarizing "dark current". wikipedia.org The absorption of a photon by rhodopsin initiates a signaling cascade that leads to the activation of a cGMP-specific phosphodiesterase (PDE6). jfophth.com PDE6 rapidly hydrolyzes cGMP to 5'-GMP, causing the cGMP-gated channels to close and the cell to hyperpolarize. This hyperpolarization is the electrical signal that is transmitted to downstream neurons.
Furthermore, this caged compound could be used to investigate the role of cGMP in light adaptation, the process by which photoreceptors adjust their sensitivity to different background light levels. By applying controlled amounts of photoreleased 8-bromo-cGMP, researchers could simulate different background cGMP concentrations and study how this affects the cell's response to subsequent light stimuli.
The table below outlines the key molecules in the visual phototransduction cascade and their function.
| Molecule | Function |
| Rhodopsin | G-protein coupled receptor that absorbs photons |
| Transducin | G-protein that is activated by rhodopsin |
| Phosphodiesterase 6 (PDE6) | Enzyme that hydrolyzes cGMP |
| cGMP-gated cation channels | Ion channels that are opened by cGMP |
| Guanylate Cyclase | Enzyme that synthesizes cGMP |
The application of this compound in vision research offers a powerful approach to dissect the intricate dynamics of the phototransduction cascade and to better understand the molecular basis of vision.
Utilization as a Photoprobe for Novel Targeted Protein Degradation Strategies (e.g., Photocaged PROTACs)
While the 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group is a well-established component of photocaged PROTACs (Proteolysis Targeting Chimeras), the application of this compound in targeted protein degradation represents a more nuanced and indirect, yet potentially powerful, strategy. Instead of being a direct component of a PROTAC, this compound can be utilized as a photoprobe to modulate the cellular machinery responsible for protein degradation, namely the ubiquitin-proteasome system (UPS).
Recent research has revealed a significant link between cGMP signaling and the activity of the UPS. pnas.orgoup.com The activation of cGMP-dependent protein kinase (PKG) by cGMP has been shown to stimulate the activity of the 26S proteasome, the cellular complex responsible for degrading ubiquitinated proteins. pnas.orgnih.gov This activation is thought to occur through the phosphorylation of proteasome subunits by PKG. pnas.orgnih.gov Furthermore, elevated cGMP levels have been demonstrated to enhance the ubiquitination of proteins, marking them for degradation. pnas.orgnih.gov
The light-induced release of 8-bromo-cGMP from its caged precursor provides a mechanism to spatiotemporally control the activity of the UPS. By irradiating specific cells or subcellular regions, researchers can trigger a localized increase in cGMP levels, leading to the enhanced degradation of proteins within that defined area. This approach could be particularly valuable for studying the degradation of misfolded or aggregated proteins that are characteristic of various neurodegenerative diseases. pnas.orgoup.comnih.gov For instance, studies have shown that raising cGMP levels can promote the degradation of mutant huntingtin and tau proteins. pnas.org
This strategy offers a novel way to achieve targeted protein degradation that is complementary to the PROTAC approach. While PROTACs are designed to target specific proteins for degradation, the use of photocaged 8-bromo-cGMP allows for the targeted enhancement of the cell's general protein degradation capacity. This could be advantageous in situations where a global, yet spatially restricted, increase in proteasomal activity is desired.
| Parameter | Effect of Increased cGMP/PKG Signaling | Research Finding |
|---|---|---|
| 26S Proteasome Activity | Increased | PKG activation leads to phosphorylation and stimulation of the 26S proteasome. pnas.orgnih.gov |
| Protein Ubiquitination | Enhanced | Elevated cGMP levels stimulate the conjugation of ubiquitin to cellular proteins. pnas.orgnih.gov |
| Degradation of Misfolded Proteins | Increased | Raising cGMP promotes the degradation of neurotoxic proteins like mutant tau and huntingtin. pnas.org |
Exploring the Regulation of Gene Expression and Protein Synthesis in Spatiotemporal Contexts
The second messenger cGMP is a known regulator of gene expression, and the use of this compound as a photoprobe offers a powerful method for dissecting these regulatory networks with high spatiotemporal resolution. The light-induced release of 8-bromo-cGMP allows for the precise initiation of cGMP-PKG signaling, enabling researchers to study the immediate and localized downstream effects on gene transcription and protein synthesis.
The cGMP-PKG signaling pathway can influence gene expression at multiple levels. One of the key mechanisms is the regulation of transcription factor activity. For example, the activation of PKG can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in learning, memory, and neuronal survival. The spatiotemporal control afforded by photocaged 8-bromo-cGMP can be used to study how localized activation of the cGMP-PKG-CREB pathway affects gene expression in specific cellular compartments, such as the nucleus or even within specific dendritic spines of a neuron.
Furthermore, cGMP signaling has been shown to regulate gene expression at the post-transcriptional level by influencing mRNA stability. The ability to induce a pulse of cGMP activity with light allows for the study of the kinetics of these post-transcriptional events in real-time. By combining this photoprobe with techniques such as single-molecule FISH (fluorescence in situ hybridization) or live-cell imaging of reporter gene expression, researchers can directly visualize the effects of localized cGMP signaling on specific mRNA transcripts.
The use of this compound is particularly advantageous for studying dynamic cellular processes where the timing and location of signaling events are critical. For example, in the context of neuronal plasticity, the precise activation of gene expression at specific synapses is thought to be essential for long-term memory formation. By using a focused beam of light to uncage 8-bromo-cGMP at a single synapse, researchers can investigate the local signaling cascades that lead to synapse-specific changes in gene expression and protein synthesis.
| Level of Regulation | Mechanism of cGMP/PKG Action | Potential Research Application with Photocaged 8-bromo-cGMP |
|---|---|---|
| Transcriptional | Phosphorylation and activation of transcription factors (e.g., CREB). | Studying the role of localized cGMP signaling in synapse-specific gene expression. |
| Post-transcriptional | Modulation of mRNA stability. | Investigating the kinetics of cGMP-induced changes in the half-life of specific mRNAs. |
Methodological Considerations and Future Research Directions
Optimization of Photolysis Parameters for Specific Biological Systems and Tissue Preparations
The efficacy and precision of uncaging DMNB-8-Br-cGMP are governed by several photolysis parameters that must be carefully optimized for each specific biological context. These parameters include the wavelength of light, irradiation intensity, and exposure duration. The goal is to achieve a sufficient concentration of released 8-Br-cGMP to elicit a biological response while minimizing potential photodamage to the cells or tissue under investigation.
The DMNB caging group is typically cleaved by UV light, with studies often employing irradiation at 365 nm. researchgate.netresearchgate.net The efficiency of this process is described by the quantum yield—the fraction of absorbed photons that result in the desired photochemical reaction. The choice of wavelength is a trade-off between the absorption spectrum of the DMNB group and the potential for cellular damage, as shorter UV wavelengths are more energetic and potentially more harmful.
Light intensity and duration are critical for controlling the concentration of the released messenger. Brief, high-intensity pulses from a laser or flash lamp can generate rapid, localized increases in 8-Br-cGMP, mimicking transient physiological signals. nih.gov Conversely, lower-intensity, continuous illumination can produce a more gradual and sustained elevation. The optimal parameters vary significantly between different preparations. For instance, uncaging in a single cultured cell may require lower light doses than in a light-scattering brain slice. researchgate.net Therefore, calibration is essential. Researchers must balance achieving the desired biological effect with avoiding phototoxicity, which can manifest as altered cell morphology, impaired function, or cell death. Ideally, the caged compound itself and its photolysis byproducts should be biologically inert. utdallas.edu
| Parameter | Consideration | Typical Range/Value |
| Wavelength | Balance between DMNB absorption and minimizing phototoxicity. | 350-405 nm nih.govresearchgate.net |
| Light Source | Pulsed lasers for rapid, localized uncaging; LEDs/lamps for wider field. | Nd:YAG lasers (355 nm), UV LEDs (365 nm) researchgate.netnih.gov |
| Irradiation Power | Must be sufficient for uncaging but below the threshold for photodamage. | Highly variable (µW to mW range) researchgate.netnih.gov |
| Exposure Duration | Determines the temporal profile of 8-Br-cGMP release. | Milliseconds to seconds researchgate.netnih.gov |
| Quantum Yield (Φu) | Inherent efficiency of the caging group's photolysis. | Varies with leaving group and environment researchgate.net |
Development of Spatially Resolved Uncaging Techniques
A primary advantage of using caged compounds is the ability to control not only when a signaling molecule is released but also where. Advances in microscopy and optics have led to sophisticated techniques for achieving highly localized uncaging, enabling the study of signaling events at the subcellular level.
Two-Photon Activation and its Cross-Sections
While conventional (one-photon) uncaging uses a single UV photon to cleave the caging group, two-photon activation (2PA) employs the near-simultaneous absorption of two lower-energy, near-infrared (NIR) photons. frontiersin.org This nonlinear optical phenomenon offers significant advantages for spatial resolution. frontiersin.orged.ac.uk Because the probability of two-photon absorption is quadratically dependent on light intensity, excitation is intrinsically confined to the tiny focal volume of a high-numerical-aperture objective lens. frontiersin.orged.ac.uk This provides true three-dimensional spatial control, minimizing out-of-focus uncaging and allowing for precise targeting of subcellular structures like individual dendritic spines. ucdavis.edufrontiersin.org Furthermore, NIR light penetrates deeper into scattering biological tissue and is less phototoxic than UV light. ed.ac.uk
| Feature | One-Photon Uncaging | Two-Photon Uncaging |
| Excitation | Linear absorption of one UV photon. | Non-linear absorption of two NIR photons. frontiersin.org |
| Spatial Resolution | Limited by light scattering, creating a cone of excitation. frontiersin.org | Intrinsically confined to the femtoliter focal volume. frontiersin.orged.ac.uk |
| Tissue Penetration | Poor due to scattering and absorption of UV light. | Deeper due to lower scattering of NIR light. ed.ac.uk |
| Phototoxicity | Higher risk due to higher energy UV photons. | Reduced risk due to lower energy NIR photons. ed.ac.uk |
| Efficiency Metric | Uncaging Cross-Section (εu = ε × Φu). nih.gov | Two-Photon Action Cross-Section (δu = σ2 × Φu). ed.ac.uknih.gov |
Integration with Confocal and Other Advanced Microscopy Techniques
Spatially resolved uncaging is most powerful when combined with advanced microscopy techniques that allow for simultaneous visualization of the resulting biological events. Laser scanning confocal and two-photon microscopes are ideally suited for this purpose, as the same laser system can be used for both imaging and uncaging. nih.gov
In a typical experiment, a fluorescent indicator (e.g., a calcium dye or a genetically encoded sensor) is loaded into the cell or tissue to report on the downstream effects of cGMP signaling. The microscope's imaging laser scans the sample to establish a baseline. Then, a separate uncaging laser beam (either UV for one-photon or NIR for two-photon) is directed to a specific region of interest (ROI) to photorelease the 8-Br-cGMP. nih.govnih.gov The imaging laser then continues to scan, capturing the dynamic changes in fluorescence that result from the localized cGMP signal. This integration allows for a direct correlation between the site of second messenger release and the physiological response, such as changes in ion channel activity, cytoskeletal rearrangements, or calcium dynamics. nih.govnih.gov Systems using acousto-optical deflectors can steer the uncaging beam rapidly to multiple locations, enabling the simulation of complex spatial patterns of signaling activity. nih.govresearchgate.net
Strategies for Enhanced Cell-Type Specificity and Targeted Localization of Caged Compounds
A significant challenge in using exogenous caged compounds is ensuring they act only on the desired cell population within a complex tissue. While spatial light control helps, localizing the compound itself to specific cells can provide an additional layer of specificity.
Gene-Directed Caging Approaches
One promising future direction is the development of gene-directed caging strategies, adapting principles from gene-directed enzyme prodrug therapy (GDEPT). nih.govnih.govresearchgate.net In GDEPT, a gene encoding a non-native enzyme is expressed in target cells. nih.gov A systemically administered, inactive prodrug is then converted into a potent cytotoxic drug only by the enzyme within those target cells. nih.govscivisionpub.com
This concept can be adapted for caged compounds. For example, self-labeling protein tags like SNAP-tag or HaloTag could be genetically expressed in specific cell types. biorxiv.orgiris-biotech.deneb-online.de These tags react covalently and specifically with synthetic ligands. neb-online.de By synthesizing a DMNB-8-Br-cGMP derivative that includes the appropriate ligand (e.g., a benzylguanine derivative for SNAP-tag), the caged compound could be covalently anchored to the surface of or within only the cells expressing the tag. researchgate.netresearchgate.net Subsequent light application, even over a broader area, would then predominantly release 8-Br-cGMP in the immediate vicinity of the target cells, dramatically enhancing cell-type specificity. This approach combines the precision of genetic targeting with the temporal control of photolysis.
Synergistic Applications with Other Optogenetic and Chemogenetic Tools
The study of complex biological networks often requires the manipulation of multiple components simultaneously or in sequence. Caged compounds like DMNB-8-Br-cGMP are highly complementary to other powerful techniques for controlling cell activity, such as optogenetics and chemogenetics.
Optogenetics involves the use of light-sensitive proteins (e.g., channelrhodopsins, photoactivated adenylyl or guanylyl cyclases) to control cellular functions. frontiersin.org While photoactivated cyclases can also generate cGMP in response to light, they function enzymatically to produce the second messenger over time. nih.gov In contrast, uncaging provides a bolus, near-instantaneous release of a specific concentration of 8-Br-cGMP. These two light-based methods can be used synergistically. For instance, a photoactivated guanylyl cyclase could be used to induce a sustained, low-level increase in cGMP, while a precisely timed pulse of UV light could be used to uncage DMNB-8-Br-cGMP, creating a sharp, transient peak on top of this elevated baseline. Furthermore, using caged compounds with different photolysis wavelengths allows for the independent control of multiple signaling pathways. nih.gov
Chemogenetics utilizes engineered receptors that are activated by specific, otherwise inert small molecules (e.g., Designer Receptors Exclusively Activated by Designer Drugs, or DREADDs). frontiersin.orgnih.gov This method is excellent for non-invasive, long-term modulation of neuronal activity in entire populations of targeted cells. nih.gov A powerful experimental paradigm would be to use a chemogenetic tool to chronically alter the baseline activity state of a neural circuit and then use the spatiotemporal precision of DMNB-8-Br-cGMP uncaging to probe the acute effects of cGMP signaling within that newly established circuit state. plos.orgresearchgate.net This combined approach allows researchers to investigate how chronic changes in cell excitability or signaling tone can alter the acute responses to second messengers. frontiersin.org
By integrating these diverse methodologies, researchers can dissect the roles of cGMP and other signaling molecules with unprecedented precision, paving the way for a deeper understanding of cellular communication in health and disease.
Theoretical Modeling and Computational Studies of Caging and Uncaging Dynamics
The spatiotemporal precision of light-induced uncaging of bioactive molecules like 8-bromo-cGMP relies on a deep understanding of the photochemical reaction mechanisms of the caging group. For 4,5-Dimethoxy-2-nitrobenzyl (DMNB) caged compounds, theoretical modeling and computational studies provide invaluable insights into the dynamics of this process, from photon absorption to the release of the active molecule.
Computational models are crucial for dissecting the electronic and structural changes that the DMNB caging group undergoes upon photoexcitation. These studies often focus on the initial π-π* excitation of the nitroaromatic chromophore. Following this excitation, the molecule is predicted to undergo rapid internal conversion to a lower-energy n-π* state. This is a critical step, as the n-π* state is thought to be the precursor to the subsequent hydrogen abstraction and rearrangement reactions that lead to the release of the caged molecule.
Theoretical studies have explored how substituents on the nitrobenzyl moiety, such as the 4,5-dimethoxy groups, influence the photophysical properties and uncaging efficiency. The dimethoxy groups cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the DMNB cage compared to simpler nitrobenzyl compounds. Computational models help to explain that this shift is not merely due to a change in the energy levels of the involved electronic states but is also a result of a significant alteration in the oscillator strength of the electronic transitions.
Furthermore, computational models can predict the lifetimes of the excited states. For instance, studies on related DMNB-caged compounds have estimated the lifetime of the S1(π-π) state to be in the femtosecond range, followed by the population of the S1(n-π) state with a lifetime in the picosecond range. These ultrafast dynamics are challenging to capture experimentally but are accessible through theoretical calculations.
The subsequent steps of the uncaging process, including the formation of an aci-nitro intermediate, are also a subject of computational investigation. The decay of this intermediate is often the rate-limiting step in the release of the caged compound. Theoretical models can help to elucidate the reaction pathway and the energy barriers involved in this decay, providing a more complete picture of the uncaging kinetics. The following table summarizes key parameters often investigated in theoretical studies of DMNB-caged compounds.
| Parameter | Theoretical Significance | Typical Computational Approaches |
| Absorption Maximum (λmax) | Predicts the optimal wavelength for uncaging and is influenced by the electronic structure of the caging group. | Time-Dependent Density Functional |
| Excited State Lifetimes | Determines the timescale of the initial photochemical events and the efficiency of the uncaging process. | Quantum dynamics simulations |
| Reaction Pathways | Elucidates the sequence of molecular rearrangements leading to the release of the caged molecule. | Potential energy surface calculations |
| Intermediate Structures | Identifies transient species, such as the aci-nitro intermediate, which are critical to the uncaging mechanism. | Geometry optimization and frequency |
Exploration of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cGMP in Ex Vivo Tissue Preparations and Organoid Models
The application of caged compounds in more physiologically relevant settings, such as ex vivo tissue preparations and organoid models, represents a significant advancement in understanding cellular signaling in a native-like environment. While direct studies utilizing this compound in these systems are emerging, the groundwork has been laid by research using related cGMP analogs and the broader principles of caged compound application in these complex biological contexts.
Ex Vivo Tissue Preparations:
Ex vivo tissue slices, such as those from the retina or brain, offer an experimental paradigm that preserves the cellular architecture and synaptic connectivity of the tissue. In such preparations, the precise spatiotemporal control afforded by the uncaging of this compound would be a powerful tool to investigate the role of cGMP signaling in specific cell types and synaptic circuits.
For example, in retinal research, analogs of cGMP have been used to modulate the activity of photoreceptors and downstream neurons. The use of a caged compound like this compound would allow researchers to elevate cGMP levels in a targeted manner, mimicking aspects of light and dark adaptation or pathological conditions with altered cGMP signaling. The table below outlines potential research applications in ex vivo retinal tissue.
| Research Area in Retina | Potential Application of Caged 8-bromo-cGMP | Expected Outcome |
| Photoreceptor Physiology | To investigate the kinetics of CNG channel opening and its effect on photoreceptor membrane potential. | A more precise understanding of the role of cGMP in phototransduction and light adaptation. |
| Retinal Ganglion Cell Firing | To study the influence of cGMP on the firing patterns of specific subtypes of retinal ganglion cells. | Insights into how cGMP signaling modulates the output of the retina to the brain. |
| Synaptic Transmission | To probe the role of cGMP in modulating synaptic transmission between different retinal cell layers. | Elucidation of the presynaptic and postsynaptic effects of cGMP on retinal synapses. |
Organoid Models:
Organoids, three-dimensional self-organizing structures derived from stem cells, are becoming increasingly important in disease modeling and drug discovery. Intestinal and retinal organoids, for instance, have been used to study cGMP-mediated physiological and pathophysiological processes.
The use of this compound in organoid models could provide a sophisticated method for dissecting the role of cGMP in development, disease, and regeneration. For example, in intestinal organoids, cGMP is a key second messenger in fluid and electrolyte secretion. Uncaging of 8-bromo-cGMP could be used to model the effects of bacterial toxins that elevate cGMP levels, leading to secretory diarrhea.
In retinal organoids, which can recapitulate aspects of retinal development and disease, the controlled release of 8-bromo-cGMP could be used to study the effects of elevated cGMP on photoreceptor survival and function, which is relevant to conditions like retinitis pigmentosa. Future research directions could involve combining the use of caged compounds with advanced imaging and electrophysiological techniques in these organoid systems.
| Organoid Model | Research Focus | Potential of Caged 8-bromo-cGMP |
| Intestinal Organoids | Modeling secretory diarrhea | To mimic the effects of cGMP-elevating enterotoxins with high temporal and cellular precision. |
| Retinal Organoids | Investigating retinal degeneration | To study the downstream effects of pathological cGMP elevation on photoreceptor health and function in a human-derived model. |
| Brain Organoids | Exploring neuronal development and synaptic plasticity | To dissect the role of cGMP signaling in specific neuronal subtypes and during different stages of neuronal network formation. |
The exploration of this compound in these advanced biological models holds great promise for advancing our understanding of cGMP signaling in health and disease.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 4,5-dimethoxy-2-nitrobenzyl-8-bromo-cGMP?
- Synthesis : The compound can be synthesized via photolabile caging of 8-bromo-cGMP using 4,5-dimethoxy-2-nitrobenzyl (DMNB) groups. Key steps include alkylation under anhydrous conditions with catalysts like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and purification via reverse-phase HPLC .
- Characterization : Nuclear magnetic resonance (NMR) (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural validation. For example, HRMS should confirm the molecular ion peak at m/z 618.011 (exact mass) . LC-MS can assess purity (>95%) and monitor hydrolysis resistance compared to uncaged cGMP .
Q. How does the photolabile DMNB group influence the biological activity of 8-bromo-cGMP?
- The DMNB group acts as a "cage," rendering 8-bromo-cGMP inactive until UV irradiation (λ = 350–400 nm) cleaves the protecting group. This allows spatiotemporal control in cellular studies, such as real-time monitoring of PKG (protein kinase G) activation in smooth muscle cells . Post-irradiation, uncaged 8-bromo-cGMP exhibits enhanced resistance to phosphodiesterase hydrolysis compared to native cGMP, prolonging downstream signaling effects .
Q. What are the key physicochemical properties influencing experimental design?
- Stability : Store at < -20°C in anhydrous DMSO or ethanol to prevent premature hydrolysis. The compound’s logP (2.93) indicates moderate lipophilicity, requiring solubility optimization in aqueous buffers (e.g., 0.1% TFA in acetonitrile/water) .
- Handling : Protect from light to avoid unintended uncaging. Use amber vials and low-light conditions during preparation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for caged 8-bromo-cGMP analogs?
- Contradictions in potency (e.g., EC₅₀ for PKG activation) may arise from variations in irradiation protocols or cell permeability. Standardize UV exposure duration/intensity using actinometry and validate intracellular uncaging via fluorescence microscopy (e.g., coupling with Ca²⁺ indicators) . Compare data across in vitro (purified PKG assays) and in vivo (platelet aggregation models) systems to isolate confounding factors .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Metabolic Stability : Incorporate deuterium at the methoxy groups to slow hepatic CYP450-mediated demethylation. Preclinical testing in rodent models should include plasma half-life (t₁/₂) measurements via LC-MS/MS .
- Targeted Delivery : Conjugate with cell-penetrating peptides (e.g., TAT) or nanoparticle encapsulation to enhance tissue specificity, particularly in vascular smooth muscle .
Q. How do structural modifications (e.g., bromo vs. methoxy substituents) impact photolysis efficiency?
- Bromine at the 8-position increases electron density at the purine ring, altering the DMNB group’s photolysis kinetics. Use time-resolved UV-Vis spectroscopy to quantify uncaging rates. Replace the nitro group in DMNB with electron-withdrawing substituents (e.g., cyano) to modulate irradiation thresholds .
Methodological Considerations
Q. What analytical techniques validate compound integrity post-synthesis?
- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA gradient) with UV detection at 254 nm.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to identify hydrolysis byproducts (e.g., free 8-bromo-cGMP) .
Q. How should researchers design dose-response studies to account for variable uncaging efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
